molecular formula C19H16ClN3O3 B10863130 ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B10863130
M. Wt: 369.8 g/mol
InChI Key: BSTDKBHJSDHNMT-UHFFFAOYSA-N
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Description

Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a phenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-diketones. One common method includes the reaction of 2-chlorobenzoyl chloride with ethyl 1-phenyl-1H-pyrazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic pathways in pathogens .

Comparison with Similar Compounds

Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-19(25)15-12-21-23(13-8-4-3-5-9-13)17(15)22-18(24)14-10-6-7-11-16(14)20/h3-12H,2H2,1H3,(H,22,24)

InChI Key

BSTDKBHJSDHNMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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